L-4-Carbamoylphenylalanine
Overview
Description
L-4-Carbamoylphenylalanine, also known as (2S)-2-amino-3-[4-(aminocarbonyl)phenyl]propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a carbamoyl group attached to the phenyl ring of phenylalanine. This compound has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol .
Scientific Research Applications
L-4-Carbamoylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is employed in the production of various biochemical products
Mechanism of Action
Target of Action
L-4-Carbamoylphenylalanine primarily targets Carboxypeptidase A1 in humans and N-carbamoyl-D-amino acid hydrolase in Agrobacterium sp. (strain KNK712) . Carboxypeptidase A1 is a metalloproteinase that removes C-terminal amino acids from proteins and peptides, and plays a crucial role in protein turnover and the maturation of peptide hormones .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in downstream biochemical processes .
Biochemical Pathways
This compound is involved in the shikimate (SHIK) and L-Phenylalanine (L-Phe) branch pathways . The significant upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phe synthesis .
Result of Action
The compound’s interaction with its targets suggests that it may influence protein turnover and peptide hormone maturation .
Action Environment
Biochemical Analysis
Biochemical Properties
L-4-Carbamoylphenylalanine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase and tyrosine aminotransferase. Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine to tyrosine, and the presence of the carbamoyl group in this compound can influence this reaction by altering the enzyme’s substrate specificity. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially affecting their activity and downstream signaling events .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. For example, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by acting as a modulator of transcription factors, thereby affecting the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound can inhibit the activity of phenylalanine hydroxylase by competing with phenylalanine for binding to the enzyme’s active site. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products. These degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have indicated that prolonged exposure to this compound can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects when studying this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Studies in animal models have demonstrated that there is a threshold dose beyond which the compound’s adverse effects become pronounced. Therefore, it is essential to carefully determine the optimal dosage of this compound to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and the shikimate pathway. This compound can be metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, leading to the formation of various metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, the presence of this compound can alter the flux of metabolites through the shikimate pathway, affecting the synthesis of aromatic amino acids and other downstream metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-4-Carbamoylphenylalanine can be synthesized through various synthetic routesThe protecting groups are then removed to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Recombinant strains of Escherichia coli are engineered to overproduce phenylalanine, which is then chemically modified to introduce the carbamoyl group. This method is advantageous due to its cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
L-4-Carbamoylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound of L-4-Carbamoylphenylalanine, lacking the carbamoyl group.
N-Carbamoylphenylalanine: A similar compound with a carbamoyl group attached to the amino group of phenylalanine.
Uniqueness
This compound is unique due to the specific position of the carbamoyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAXCWACWDNIQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376132 | |
Record name | L-4-Carbamoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223593-04-2 | |
Record name | L-4-Carbamoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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